molecular formula C12H9NO3S B5534513 N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide

N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide

Cat. No.: B5534513
M. Wt: 247.27 g/mol
InChI Key: WEFYRXKTLVGOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a thiophene ring attached to a carboxamide group, which is further connected to a benzo[d][1,3]dioxole moiety. This structure imparts the compound with distinct chemical and biological properties, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide typically involves the formation of the thiophene ring followed by the introduction of the benzo[d][1,3]dioxole moiety. One common method involves the Pd-catalyzed C-N cross-coupling reaction. This reaction uses catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide is unique due to its combination of the thiophene ring and the benzo[d][1,3]dioxole moiety. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-12(11-2-1-5-17-11)13-8-3-4-9-10(6-8)16-7-15-9/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFYRXKTLVGOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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